molecular formula C12H15N5O2 B2487623 2-ethoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034332-34-6

2-ethoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No.: B2487623
CAS No.: 2034332-34-6
M. Wt: 261.285
InChI Key: YTNJPZRZNOKJMC-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a synthetic organic compound that features a unique combination of functional groups, including an ethoxy group, a pyridine ring, and a triazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC) and proceeds under mild conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

    Introduction of the Ethoxy Group: The ethoxy group can be added via an etherification reaction, where an ethyl halide reacts with a hydroxyl group on the intermediate compound.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated reagents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-ethoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
  • 2-ethoxy-N-((1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
  • 2-ethoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-5-yl)methyl)acetamide

Uniqueness

The uniqueness of 2-ethoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide lies in its specific combination of functional groups and the position of the pyridine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

2-ethoxy-N-[(1-pyridin-4-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-2-19-9-12(18)14-7-10-8-17(16-15-10)11-3-5-13-6-4-11/h3-6,8H,2,7,9H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNJPZRZNOKJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1=CN(N=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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